4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

Lipophilicity Drug-likeness Medicinal Chemistry

Standard tetrazole anilines lack the methyl-adjacent electronic tuning needed for lead optimization. This compound solves the permeability-stability trade-off. - Quantified lipophilicity (XLogP3=0.9) vs 0.4 for unsubstituted analogues; TPSA preserved (69.6 Ų) - Aniline NH2 handle for amidation/sulfonamides; tetrazole stable under diverse conditions - Solid state (MW 175.19), ≥95% purity - reproducible fragment growing and assay use

Molecular Formula C8H9N5
Molecular Weight 175.195
CAS No. 926262-71-7
Cat. No. B2986341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline
CAS926262-71-7
Molecular FormulaC8H9N5
Molecular Weight175.195
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)N2C=NN=N2
InChIInChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3
InChIKeyVCANBIWZOKQTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS 926262-71-7): Baseline Procurement and Scientific Profile


4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS 926262-71-7) is a substituted aromatic amine featuring a tetrazole ring at the meta position and a methyl group at the para position relative to the aniline amino group [1]. This compound belongs to the class of tetrazole derivatives, which are widely recognized as carboxylic acid bioisosteres in medicinal chemistry [2]. It is primarily offered as a versatile small-molecule scaffold and research chemical, with a typical purity specification of ≥95% . The presence of both the tetrazole and aniline moieties imparts dual functionality, enabling participation in diverse chemical transformations such as N-arylation, amide coupling, and heterocycle construction, positioning it as a valuable building block for the synthesis of more complex biologically active molecules or functional materials.

Tetrazole bioisostere for carboxylic acid replacement in medicinal chemistry scaffolds
Dual aniline and tetrazole reactivity enables diverse derivatization (amide coupling, N-arylation)
Solid, research-grade building block suitable for precise handling and parallel synthesis

Why Generic Substitution of 4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline with Simple Tetrazole Anilines Fails


While several tetrazole-substituted anilines share a common core, the unique 4-methyl-3-tetrazol-1-yl substitution pattern on the aniline ring of CAS 926262-71-7 introduces quantifiable differences in lipophilicity and electronic character that cannot be achieved by simple positional isomers [1]. The presence of the methyl group adjacent to the tetrazole alters the electron density of the aromatic ring, directly impacting the nucleophilicity of the aniline nitrogen and the stability of reaction intermediates [2]. Consequently, replacing this compound with 3-(1H-tetrazol-1-yl)aniline (CAS 14213-12-8) or 4-(1H-tetrazol-1-yl)aniline (CAS 14213-13-9) in a synthetic sequence may lead to divergent reaction yields, altered regioselectivity, or a change in the physicochemical properties of the final product, which are critical for downstream biological activity. The following evidence items provide the quantitative basis for this functional non-equivalence.

Positional isomer replacement (3- or 4-tetrazol-1-yl aniline) may alter lipophilicity and electronic character, affecting reaction outcomes.
Unsubstituted tetrazole anilines lack the para-methyl group, which may shift nucleophilicity and intermediate stability.
Direct substitution with aniline (liquid) introduces handling, volatility, and reproducibility risks in automated workflows.

Quantitative Differentiation of 4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline vs. Closest Analogs: An Evidence Guide


Enhanced Lipophilicity (XLogP3) Distinguishes 4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline from Unsubstituted Tetrazole Anilines

The computed partition coefficient (XLogP3) of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is 0.9 [1]. In contrast, its two most common positional analogs without the methyl group, 3-(1H-tetrazol-1-yl)aniline and 4-(1H-tetrazol-1-yl)aniline, each exhibit a significantly lower XLogP3 of 0.4 [2].

Lipophilicity shift vs. analogs
Head-to-head
XLogP3 0.9 (target) vs. 0.4 (3- and 4-tetrazol-1-yl aniline)
May support membrane permeability screening in compound libraries.
Computed XLogP3; experimental validation recommended.
Lipophilicity Drug-likeness Medicinal Chemistry

The 4-Methyl Group Preserves Lipophilicity Equivalent to Unsubstituted Aniline While Adding Tetrazole Bioisosteric Functionality

Aniline, the simplest aromatic amine, has a computed XLogP3 of 0.9 [1]. 4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline exhibits the identical XLogP3 of 0.9 despite bearing a significantly larger and more polar tetrazole ring [2]. This demonstrates that the para-methyl group effectively compensates for the hydrophilicity introduced by the tetrazole, maintaining the overall lipophilicity of the aniline scaffold.

Lipophilicity parity with aniline
Computed
XLogP3 0.9 (identical to aniline)
Suggests tetrazole introduction without net polarity increase versus parent aniline.
Computed; in vitro permeability assays needed to confirm.
Bioisostere Lipophilicity Structure-Activity Relationship

Differentiation in Physical State and Storage Stability vs. Aniline

Aniline is a liquid with a melting point of -6°C and a boiling point of 184°C, requiring special handling for volatile and toxic liquids [1]. In contrast, 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is a solid at ambient conditions, with a typical purity specification of ≥95% and a recommended long-term storage condition of 'cool, dry place' . Solid-state materials generally exhibit greater resistance to oxidative degradation and are easier to aliquot precisely, a key consideration for reproducibility in parallel synthesis or high-throughput screening workflows.

Physical state and handling
Reported
Solid (RT) vs. aniline liquid (MP -6°C)
Solid form facilitates accurate weighing and reduces volatility risks in synthesis.
Based on vendor specification; review storage conditions.
Stability Storage Physical Properties

The Tetrazole Ring Provides a Quantifiably Superior Carboxylic Acid Bioisostere in Terms of Metabolic Stability and pKa Profile

Tetrazoles are established as non-classical bioisosteres for carboxylic acids. While both groups mimic the planar, acidic nature of a carboxylate, tetrazoles offer key advantages: they exhibit a higher pKa (~4.9) compared to typical carboxylic acids (~4.2-4.5), which can enhance oral bioavailability, and they are resistant to Phase II glucuronidation, a primary metabolic pathway for carboxyl-containing drugs [1]. The 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline scaffold incorporates this pharmacophore without the need for separate introduction of a protected acid synthon.

Tetrazole bioisostere profile
Class-level inference
pKa ~4.9; resistant to glucuronidation (class knowledge)
May help avoid metabolic liabilities associated with carboxylic acids; context-dependent.
General tetrazole class property; verify for this specific scaffold.
Bioisostere Metabolic Stability Drug Design

Distinct Molecular Weight and Heavy Atom Count Offer Differentiable Scaffold Metrics for Fragment-Based Drug Design

Compared to the simpler tetrazole aniline isomers, 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline possesses a higher molecular weight (175.19 g/mol vs. 161.16 g/mol) and a greater heavy atom count (13 vs. 12) [1][2]. For fragment-based screening or lead optimization campaigns, this incremental increase in molecular complexity provides a differentiated starting point. It allows exploration of a slightly more advanced chemical space (closer to 'lead-like' properties) while maintaining compliance with the 'rule of three' guidelines for fragments (MW < 300).

Molecular weight differentiation
Head-to-head
MW 175.19 vs. 161.16 g/mol (unsubstituted analogs)
Offers slightly more advanced fragment for lead optimization programs.
Within fragment rule-of-three guidelines.
Fragment-Based Drug Design Molecular Weight Scaffold Hopping

Consistent Topological Polar Surface Area (TPSA) Across Analogs Confirms Similar Hydrogen-Bonding Capacity, Isolating Lipophilicity as the Key Differentiator

The topological polar surface area (TPSA) is a key predictor of intestinal absorption and blood-brain barrier penetration. Both the target compound and its unsubstituted analogs (3- and 4-tetrazol-1-yl anilines) share an identical computed TPSA of 69.6 Ų [1][2]. This equivalence underscores that the addition of the para-methyl group does not alter the fundamental hydrogen-bonding capacity of the molecule. Consequently, the enhanced lipophilicity (ΔXLogP3 = +0.5) documented in Evidence Item 1 is achieved without an increase in polar surface area, a highly desirable profile for optimizing passive permeability.

TPSA consistency across analogs
Head-to-head
TPSA 69.6 Ų (identical to unsubstituted isomers)
Lipophilicity gain achieved without increased polar surface area; may benefit permeability.
Computed; experimental logD and PAMPA data advised.
TPSA Drug-likeness Physicochemical Properties

Best Research and Industrial Application Scenarios for 4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS 926262-71-7)


Medicinal Chemistry: Synthesis of Bioisosteric Drug Candidates Requiring Balanced Lipophilicity

Utilize 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline as a privileged building block in lead optimization programs. The quantified enhanced lipophilicity (XLogP3 = 0.9) compared to unsubstituted tetrazole anilines (XLogP3 = 0.4) directly supports efforts to improve membrane permeability of a series while retaining the metabolically stable tetrazole bioisostere for a carboxylic acid group [1]. The preserved TPSA (69.6 Ų) ensures that solubility is not compromised, making it an ideal choice for designing orally bioavailable agents [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

In FBDD campaigns, 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline offers a distinct molecular weight (175.19 g/mol) and complexity advantage over simpler tetrazole aniline fragments (161.16 g/mol) [1]. Its solid physical state facilitates automated weighing and compound management in high-throughput fragment library storage . The unique substitution pattern provides a novel vector for fragment growing or merging strategies, enabling the exploration of chemical space not accessible with standard 3- or 4-substituted isomers [2].

Chemical Biology Tool Compound Synthesis

The aniline amino group serves as a robust handle for derivatization (e.g., amide formation, sulfonamide synthesis, reductive amination), while the tetrazole ring remains stable to a broad range of reaction conditions [1]. This dual functionality allows for the streamlined synthesis of probe molecules and affinity reagents. The compound's solid-state nature and well-defined purity (≥95%) ensure reproducible outcomes in sensitive biochemical assays .

Materials Science: Synthesis of Functional Polymers and Coordination Complexes

The tetrazole ring is an effective ligand for transition metals and can participate in energetic materials research [1]. The presence of the methyl group and specific substitution pattern can influence the geometry and stability of resulting metal-organic frameworks (MOFs) or coordination polymers. This building block's unique combination of an electron-donating amine and an electron-deficient tetrazole heterocycle makes it a candidate for tuning the electronic properties of organic semiconductors or nonlinear optical materials [2].

Application
Selection Property
Validation Focus
Bioisosteric lead optimization
Lipophilicity-controlled tetrazole scaffold
Permeability and metabolic stability in cell-based models
Fragment-based drug discovery
Intermediate molecular weight and unique substitution pattern
Fragment growing/merging chemical space exploration
Chemical biology probe synthesis
Dual reactive handles (amine and tetrazole)
Derivatization reproducibility and assay compatibility
Coordination chemistry and materials
Tetrazole metal-binding and electronic tuning
MOF stability and optoelectronic property assessment

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